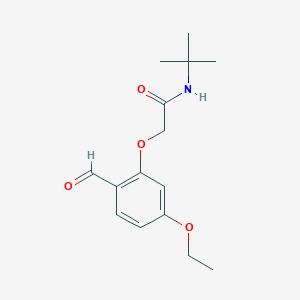

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to numerous beneficial effects on metabolism and health. A-769662 has gained attention in the scientific community for its potential as a therapeutic agent for metabolic diseases such as obesity, diabetes, and cancer.

Scientific Research Applications

Chemoselective Synthesis

A study detailed the chemoselective acetylation of 2-aminophenol, showcasing a process optimization, mechanism, and kinetics for the synthesis of N-(2-hydroxyphenyl)acetamide derivatives. These derivatives are crucial intermediates in the natural synthesis of antimalarial drugs. The research demonstrated the efficacy of different acyl donors, with vinyl acetate identified as the most effective due to its irreversible reaction, highlighting a kinetically controlled synthesis pathway (Magadum & Yadav, 2018).

Pharmacological Assessment of Acetamide Derivatives

Another investigation synthesized novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The study synthesized a series of compounds starting from the Leuckart reaction, with certain derivatives showing comparable activities to standard drugs. This suggests the presence of specific substituents like bromo, tert-butyl, and nitro groups enhances biological activity (Rani et al., 2016).

Antioxidant Activities of Phenols

Research into the antioxidant activities of phenols and catechols, including derivatives with tert-butyl groups, measured their hydrogen atom donating activities. The study's findings contribute to understanding the antioxidant potential of such phenolic compounds, with implications for their application in mitigating oxidative stress (Barclay et al., 1999).

Rhodium-Catalyzed Asymmetric Hydrogenation

A particular focus has been on the development of rigid P-chiral phosphine ligands containing tert-butylmethylphosphino groups for use in rhodium-catalyzed asymmetric hydrogenation. These catalysts facilitate the synthesis of chiral pharmaceutical ingredients, showcasing the chemical utility and application in drug synthesis processes (Imamoto et al., 2012).

properties

IUPAC Name |

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-5-19-12-7-6-11(9-17)13(8-12)20-10-14(18)16-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJKJVKOSBFIFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)OCC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2439092.png)

![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2439093.png)

![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2439098.png)

![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2439100.png)

![(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2439101.png)

![1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2439109.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2439115.png)